molecular formula C8H8Br2 B583547 1,4-Di(bromomethyl)benzene-d4 CAS No. 74903-75-6

1,4-Di(bromomethyl)benzene-d4

Cat. No.: B583547
CAS No.: 74903-75-6
M. Wt: 267.984
InChI Key: RBZMSGOBSOCYHR-RHQRLBAQSA-N
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Description

1,4-Di(bromomethyl)benzene-d4 is a deuterated derivative of 1,4-di(bromomethyl)benzene. It is a compound where the hydrogen atoms in the benzene ring are replaced with deuterium atoms (heavy hydrogen). The chemical formula for this compound is C8H4D4Br2, and it is often used in scientific research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(bromomethyl)benzene-d4 can be synthesized through the bromination of 1,4-dimethylbenzene-d4. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced equipment to ensure the consistency and quality of the final product. The reaction is carefully monitored to maintain optimal conditions and achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1,4-Di(bromomethyl)benzene-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include terephthalic acid or 1,4-benzenedicarboxaldehyde.

    Reduction: Products include 1,4-dimethylbenzene-d4.

Scientific Research Applications

1,4-Di(bromomethyl)benzene-d4 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 1,4-Di(bromomethyl)benzene-d4 involves its ability to participate in various chemical reactions due to the presence of bromine atoms and deuterium. The bromine atoms act as leaving groups in substitution reactions, while the deuterium atoms provide stability and unique spectroscopic properties. The compound can interact with molecular targets through electrophilic aromatic substitution, nucleophilic substitution, and other reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Di(bromomethyl)benzene-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in NMR spectroscopy and other analytical techniques. Additionally, the bromine atoms offer versatility in chemical reactions, allowing for the synthesis of a wide range of derivatives .

Properties

IUPAC Name

1,4-bis(bromomethyl)-2,3,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZMSGOBSOCYHR-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])CBr)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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